Structural Analysis & Characterization of (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine
Structural Analysis & Characterization of (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine
Content Type: Technical Guide | Version: 1.0 | CAS: 70371-56-1[1]
Executive Summary: The Ligand Architecture
(S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine (CAS 70371-56-1) is a high-value chiral diamine ligand, predominantly recognized as the precursor to Asami’s Reagent . Unlike its piperidine homologues (intermediates for anesthetics like Ropivacaine), this pyrrolidine derivative serves as a privileged chiral auxiliary in asymmetric synthesis, particularly for the enantioselective reduction of ketones and alkylation of aldehydes.
This guide provides a rigorous structural analysis, synthesizing spectroscopic data, stereochemical validation, and purity profiling to ensure the integrity of this reagent in drug development and catalytic applications.
Chemical Identity & Physicochemical Profile[2][3][4][5]
| Property | Specification |
| IUPAC Name | N-(2,6-Dimethylphenyl)-1-[(2S)-pyrrolidin-2-yl]methanamine |
| Common Name | (S)-2-(2,6-Xylidinomethyl)pyrrolidine |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| CAS Number | 70371-56-1 |
| Physical State | Viscous liquid or low-melting solid (depending on purity/salt form) |
| Chirality | (S)-Configuration (derived from L-Proline) |
| Optical Rotation | |
| Solubility | Soluble in Ethanol, DCM, Chloroform; sparingly soluble in water |
Structural Elucidation: Spectroscopic Signatures
The structural validity of (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine relies on confirming three distinct domains: the pyrrolidine ring, the methylene bridge, and the 2,6-xylidine anchor.
Nuclear Magnetic Resonance ( H NMR) Analysis
Solvent: CDCl₃, 400 MHz
The
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.90 – 7.05 | Multiplet (m) | 3H | Ar-H (3,4,5) | Characteristic 1,2,3-trisubstituted benzene pattern. |
| 3.25 – 3.40 | Multiplet (m) | 1H | Pyr-CH -N | Chiral center methine (C2); deshielded by adjacent N. |
| 3.05 – 3.15 | Doublet of doublets | 1H | –CH | Diastereotopic methylene proton bridging the rings. |
| 2.85 – 2.95 | Doublet of doublets | 1H | –CH | Second bridge proton; splitting confirms rigid chiral environment. |
| 2.80 – 2.90 | Multiplet | 2H | Pyr-C(5)H | Protons adjacent to the pyrrolidine nitrogen. |
| 2.25 | Singlet (s) | 6H | Ar-CH | Diagnostic: Two equivalent methyl groups on the xylidine ring. |
| 1.60 – 1.95 | Multiplets | 4H | Pyr-C(3,4)H | Pyrrolidine ring methylene envelope. |
| 1.80 (broad) | Singlet | 2H | –NH – | Exchangeable amine protons (position varies with concentration). |
Mass Spectrometry (ESI-MS)
Mode: Positive Ionization (ESI+)
The fragmentation pattern is dictated by the cleavage of the methylene bridge between the two nitrogenous rings.
-
Parent Ion (
): m/z 205.17 (Base peak). -
Key Fragment 1 (m/z ~120-122): Corresponds to the 2,6-dimethylaniline (xylidine) fragment after C-N bond cleavage.
-
Key Fragment 2 (m/z ~84): Characteristic pyrrolidinyl-methyl carbocation (
), confirming the intact pyrrolidine ring.
Structural Connectivity Diagram
The following diagram illustrates the fragmentation logic and connectivity validation points.
Figure 1: Structural connectivity and key spectroscopic validation markers.
Stereochemical Validation (The "S" Configuration)
The biological and catalytic efficacy of this compound is strictly dependent on its (S)-configuration . The (R)-enantiomer is a common impurity if racemic proline or epimerization conditions were used during synthesis.
Optical Rotation[7]
-
Standard:
to (c=1.0, Ethanol). -
Interpretation: A negative rotation or a value significantly lower than +19° indicates contamination with the (R)-enantiomer or chemical impurities.
Chiral HPLC Protocol
To quantify Enantiomeric Excess (ee%), a chiral stationary phase is required.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine is critical to suppress peak tailing of the secondary amines.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the xylidine aromatic ring).
-
Expected Elution: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer. (Confirm specific elution order with a racemic standard).
Synthesis & Impurity Logic
Understanding the synthesis helps in identifying potential impurities.
Route: (S)-Proline
Common Impurities:
-
Over-alkylation: Formation of tertiary amines if stoichiometry is not controlled.
-
Epimerization: Occurs if the activation step involves high heat or strong base, leading to the (R)-isomer.
-
Unreacted Xylidine: Detected by HPLC (distinct retention time, sharp aromatic peak).
Figure 2: Synthetic pathway and critical control points for stereochemical purity.
References
-
ChemicalBook. (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine Product Properties & CAS 70371-56-1. Link
-
Santa Cruz Biotechnology. (S)-(+)-2-(2,6-Xylidinomethyl)pyrrolidine Data Sheet. Link[1][2]
- Asami, M., & Mukaiyama, T. (1979). An Asymmetric Reduction of Prochiral Ketones with a Chiral Hydride Reagent Prepared from Lithium Aluminium Hydride and (S)-2-(2,6-Xylidinomethyl)pyrrolidine. Heterocycles.
-
PubChem. Compound Summary: N-(2,6-dimethylphenyl)-1-(pyrrolidin-2-yl)methanamine. Link
